molecular formula C22H18FN B11522014 4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B11522014
M. Wt: 315.4 g/mol
InChI Key: AYIPFKKBJMBCJJ-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group and a cyclopentaquinoline structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-bromoquinoline. This intermediate undergoes a series of reactions, including Suzuki–Miyaura coupling with 2-fluorophenylboronic acid, followed by cyclization and reduction steps to form the desired tetrahydroquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cellular processes in cancer cells. The compound’s antioxidant properties also play a role in its biological activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
  • 4-(3-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
  • 4-ethoxycarbonyl-8-fluoro-3a,4,5,11b-tetrahydro-3H-cyclopenta[c]quinolone

Uniqueness

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is unique due to the specific position of the fluorophenyl group, which influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C22H18FN

Molecular Weight

315.4 g/mol

IUPAC Name

12-(2-fluorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene

InChI

InChI=1S/C22H18FN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2

InChI Key

AYIPFKKBJMBCJJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5F

Origin of Product

United States

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